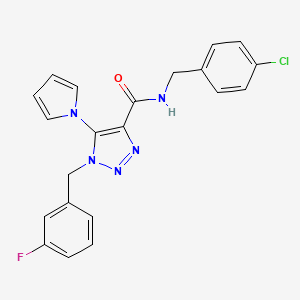
N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN5O and its molecular weight is 409.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a triazole moiety, which is known for its versatility in medicinal chemistry. The presence of both a pyrrole and a carboxamide group contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against Mycobacterium tuberculosis. In particular, derivatives with a 4-chlorobenzyl group have demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antimycobacterial activity.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimycobacterial |
| 5e (with cyclohexyl) | 1.39 | Antimycobacterial |
| 5n (with 4-fluorobenzyl) | 0.73 | Antimycobacterial |
The structural modifications in these compounds significantly affect their biological efficacy, as evidenced by structure-activity relationship (SAR) studies that suggest the importance of specific substituents for enhanced activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Triazole-containing hybrids have been reported to exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases.
| Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|
| AChE | TBD | TBD |
| BuChE | 0.13 | >769 |
These findings suggest that modifications around the triazole core can lead to compounds with selective inhibition profiles, which may be beneficial for therapeutic applications .
Case Studies
In a study focusing on the synthesis and biological evaluation of triazole derivatives, researchers synthesized several analogues and tested their antimicrobial and enzyme inhibitory activities. The results indicated that specific substitutions on the triazole ring significantly influenced both potency and selectivity against target enzymes .
The proposed mechanism for the antimicrobial activity involves the interaction of the compound with bacterial enzymes or receptors, leading to disruption of essential cellular processes. Molecular docking studies have provided insights into how these compounds bind to their targets, revealing critical interactions that contribute to their biological effects .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O/c22-17-8-6-15(7-9-17)13-24-20(29)19-21(27-10-1-2-11-27)28(26-25-19)14-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXOHIZSXDNCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














